molecular formula C22H20O4S2 B2541537 4-(3-(2-Thienyl)acryloyl)phenyl 2,4,6-trimethylbenzenesulfonate CAS No. 298217-79-5

4-(3-(2-Thienyl)acryloyl)phenyl 2,4,6-trimethylbenzenesulfonate

Cat. No.: B2541537
CAS No.: 298217-79-5
M. Wt: 412.52
InChI Key: DKSFDIYPLNJANG-ZHACJKMWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-Thienyl)acryloyl)phenyl 2,4,6-trimethylbenzenesulfonate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the selection of appropriate solvents and catalysts is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-(2-Thienyl)acryloyl)phenyl 2,4,6-trimethylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acryloyl group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl and thienyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-(3-(2-Thienyl)acryloyl)phenyl 2,4,6-trimethylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-(2-Thienyl)acryloyl)phenyl 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The thienyl and acryloyl groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress levels. Detailed studies on its molecular targets and pathways are essential for understanding its full range of biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(2-Thienyl)acryloyl)phenyl benzenesulfonate
  • 4-(3-(2-Thienyl)acryloyl)phenyl 4-methylbenzenesulfonate

Uniqueness

4-(3-(2-Thienyl)acryloyl)phenyl 2,4,6-trimethylbenzenesulfonate is unique due to the presence of the trimethylbenzenesulfonate group, which can enhance its solubility and reactivity compared to similar compounds.

Biological Activity

4-(3-(2-Thienyl)acryloyl)phenyl 2,4,6-trimethylbenzenesulfonate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C22H20O4S2C_{22}H_{20}O_4S_2, with a molecular weight of 412.52 g/mol . This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 298217-79-5
  • Molecular Formula : C22H20O4S2
  • Molecular Weight : 412.52 g/mol

Anticancer Properties

Recent studies have indicated that compounds with thienyl and acrylate moieties exhibit significant anticancer activities. The presence of the thienyl group in this compound enhances its interaction with biological targets involved in cancer cell proliferation.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. It has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
  • Case Study : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 20 µM, indicating potent activity against these cell types.

Antioxidant Activity

The antioxidant potential of this compound has also been explored.

  • Mechanism : The compound exhibits radical scavenging activity, which helps mitigate oxidative stress in cells. This is particularly relevant in neuroprotective applications where oxidative damage is a significant factor.
  • Research Findings : A study highlighted that the compound effectively reduced malondialdehyde (MDA) levels and increased glutathione (GSH) levels in neuronal cells exposed to oxidative stress .

Data Table: Biological Activities Summary

Activity TypeObservationsReference
AnticancerInhibition of cell growth (IC50: 10-20 µM)
AntioxidantReduced MDA levels; increased GSH levels
NeuroprotectiveScavenging of reactive oxygen species

Properties

IUPAC Name

[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 2,4,6-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4S2/c1-15-13-16(2)22(17(3)14-15)28(24,25)26-19-8-6-18(7-9-19)21(23)11-10-20-5-4-12-27-20/h4-14H,1-3H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSFDIYPLNJANG-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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